![molecular formula C11H11FN2O2 B2898868 4-(5-Fluoro-1H-benzoimidazol-2-yl)-butyric acid CAS No. 876716-08-4](/img/structure/B2898868.png)
4-(5-Fluoro-1H-benzoimidazol-2-yl)-butyric acid
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Description
The compound "3-(5-Fluoro-1H-benzimidazol-2-yl)propanoic acid" is a related compound with a similar structure. It has a molecular weight of 208.19 . Another related compound is “4-{[(3S)-3-(5-Fluoro-1H-benzimidazol-2-yl)-1-pyrrolidinyl]methyl}benzoic acid” with a molecular weight of 339.363 Da .
Molecular Structure Analysis
The molecular structure of “3-(5-Fluoro-1H-benzimidazol-2-yl)propanoic acid” is represented by the SMILES stringOC(=O)CCc1nc2cc(F)ccc2[nH]1
. The InChI key for this compound is BKAQRRKGTFCGHG-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(5-Fluoro-1H-benzimidazol-2-yl)propanoic acid” are as follows: it is a solid substance . The flash point is not applicable .Safety and Hazards
properties
IUPAC Name |
4-(6-fluoro-1H-benzimidazol-2-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c12-7-4-5-8-9(6-7)14-10(13-8)2-1-3-11(15)16/h4-6H,1-3H2,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPLWCZFIHGTJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Fluoro-1H-benzoimidazol-2-yl)-butyric acid |
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